Boc-N-Me-D-Thr-OH

Description

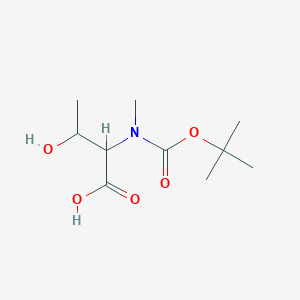

Boc-N-Me-D-Thr-OH (CAS: 170872-87-4) is a chemically modified amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its molecular formula is C₁₀H₁₉NO₅, with a molecular weight of 233.26 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, a methyl group on the nitrogen (N-methylation), and a D-threonine backbone with a hydroxyl group at the β-position. This configuration enhances its stability during solid-phase peptide synthesis (SPPS) and reduces racemization risks. The Boc group is acid-labile, allowing selective deprotection under mild acidic conditions, while the N-methylation improves metabolic stability in drug candidates .

Properties

IUPAC Name |

3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-6(12)7(8(13)14)11(5)9(15)16-10(2,3)4/h6-7,12H,1-5H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXZARPGSOCYMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Reactivity and Protection Strategies

- Boc-N-Me-D-Thr-OH : The unprotected β-OH group allows further functionalization (e.g., glycosylation) but requires careful handling to avoid side reactions during SPPS. Its N-methylation reduces hydrogen-bonding capacity, impacting peptide secondary structures .

- Boc-D-Thr(tBu)-OH : The tert-butyl group stabilizes the β-OH against oxidation and acidic conditions, making it suitable for prolonged storage. However, bulkier protection may hinder coupling efficiency in peptide chains .

- Boc-MeThr(Bzl)-OH: Benzyl protection enhances stability but necessitates hydrogenolysis for deprotection, limiting compatibility with catalysts like Pd in certain workflows .

Solubility and Handling

- Boc-N-Me-Val-OH exhibits superior solubility in DMSO (100 mg/mL) due to its non-polar side chain, whereas this compound requires sonication and heating for dissolution, as seen in related compounds like Boc-D-Thr-OH (stored at -80°C to prevent degradation) .

- Boc-N-Me-D-Tyr-OH’s phenolic hydroxyl group increases hydrophilicity but may introduce steric hindrance in peptide folding .

Application-Specific Performance

Research Findings and Case Studies

- Antimicrobial Peptides : this compound was incorporated into a glycopeptide scaffold, showing 3× higher stability in serum compared to L-threonine analogues due to N-methylation .

- Catalytic Efficiency : Coupling reactions using Boc-N-Me-Val-OH achieved 85% yield in DMSO, whereas this compound required polar aprotic solvents (e.g., DMF) for comparable yields .

- Hydrogen-Bonding Impact: Peptides containing this compound exhibited reduced α-helix formation (15% vs. 40% in non-methylated analogues), as confirmed by circular dichroism studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.